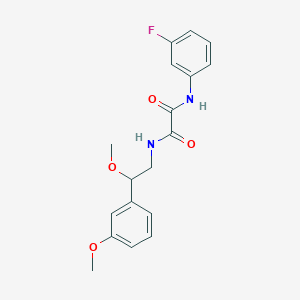

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

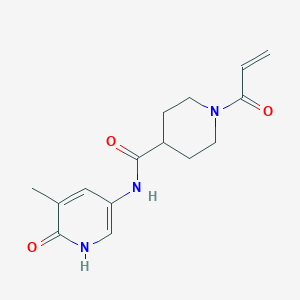

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, commonly known as FMeOXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMeOXA is a derivative of oxalamide, a class of compounds that is known for its biological activities.

Wissenschaftliche Forschungsanwendungen

Drug Design and Delivery

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide: has potential applications in drug design and delivery. Boronic acids and their esters, which are structurally related to this compound, are considered for new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . However, their stability in water is a concern, which could be addressed by modifying the compound to enhance its stability in physiological conditions.

Neutron Capture Therapy

This compound could be used in neutron capture therapy (NCT), a targeted cancer treatment. By incorporating boron into compounds that selectively accumulate in tumor cells, NCT uses the capture and fission reactions that occur when boron is irradiated with low-energy thermal neutrons to produce high-energy alpha particles that can destroy cancer cells .

Catalysis in Organic Synthesis

The compound’s boronic ester analogs are valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. They can be transformed into a broad range of functional groups, including oxidations, aminations, halogenations, and various C-C bond formations . The stability and reactivity of these esters can be tuned by modifying the compound, potentially improving catalytic processes.

Protodeboronation Research

Research into the protodeboronation of boronic esters, a process relevant to the compound , is crucial for developing new synthetic methodologies. This includes the study of radical approaches to protodeboronation, which could lead to formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic chemistry .

Stability and Reactivity Studies

The stability and reactivity of boronic esters in physiological pH are of significant interest. The compound’s related boronic esters have been studied for their susceptibility to hydrolysis at physiological pH, which is essential for their pharmacological applications . Understanding the stability of such compounds can lead to the development of more robust drug candidates.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organoboron group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in carbon–carbon bond-forming reactions , which are fundamental to many biochemical pathways.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of new organic compounds.

Action Environment

It’s worth noting that suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might exhibit similar characteristics.

Eigenschaften

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-24-15-8-3-5-12(9-15)16(25-2)11-20-17(22)18(23)21-14-7-4-6-13(19)10-14/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXXWLCEBGIIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol](/img/structure/B2909022.png)

![4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2909023.png)

![4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2909024.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2909028.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2909031.png)

![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2909042.png)